Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate
Overview
Description
Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate is a synthetic organic compound with potential applications in various fields of scientific research and industry. It is characterized by the presence of a bromobenzoyl group, a thiophene ring, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate typically involves the reaction of 4-bromobenzoyl chloride with methyl 3-amino-2-thiophenecarboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The thiophene ring may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: An aromatic ester used in similar synthetic applications.
Methyl 3-bromo-4-hydroxybenzoate: Another brominated ester with different functional groups and reactivity.
Uniqueness
Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate is unique due to the presence of both a bromobenzoyl group and a thiophene ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(4-bromobenzoyl)-methylamino]thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-16(11-7-8-20-12(11)14(18)19-2)13(17)9-3-5-10(15)6-4-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEKHORSENQNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)OC)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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